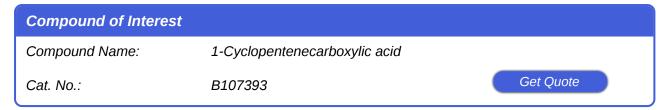


An In-depth Technical Guide to 1-Cyclopentenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-Cyclopentenecarboxylic acid**, a versatile organic compound with significant applications in organic synthesis and pharmacology. This document details its chemical and physical properties, potential therapeutic applications, and key experimental methodologies.

Core Molecular Information

1-Cyclopentenecarboxylic acid is an organic compound featuring a five-membered cyclopentene ring functionalized with a carboxylic acid group.

Molecular Formula: C₆H₈O₂[1][2]

Molecular Weight: 112.13 g/mol [1][3] (A more precise value is 112.1265 g/mol [2])

Table 1: Chemical Identifiers and Nomenclature



Identifier	Value
IUPAC Name	cyclopentene-1-carboxylic acid[1]
CAS Number	1560-11-8[2][3]
Synonyms	1-Cyclopentene-1-carboxylic acid, Isoaleprolic acid, 1-Cyclopentenylcarboxylic acid[2][4][5]
InChI Key	PYRZPBDTPRQYKG-UHFFFAOYSA-N[2][4]
SMILES	OC(=0)C1=CCCC1[3]

Physicochemical and Pharmacological Properties

1-Cyclopentenecarboxylic acid is a white to pale yellow or off-white solid, typically in powder form.[4] It is soluble in organic solvents like chloroform and methanol and exhibits moderate solubility in water.[4][5]

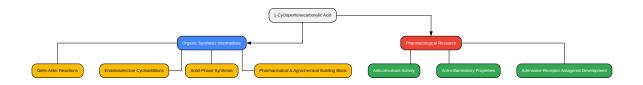
Table 2: Physical and Chemical Properties

Property	Value
Melting Point	121-124 °C[3][4]
Boiling Point	210 °C[4]
рКа	5.00 ± 0.20 (Predicted)[4]
Density	~1.08 g/cm³ (Estimate)[4]
Appearance	White to Off-White Solid[4]
Solubility	Chloroform (Slightly), Methanol (Slightly), Moderate in Water[4][5]

Applications in Research and Development

1-Cyclopentenecarboxylic acid serves as a valuable building block in organic synthesis and has been investigated for its pharmacological properties. Its applications span from the creation of complex cyclic structures to potential use as a therapeutic agent.





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Core applications of **1-Cyclopentenecarboxylic acid**.

Key Applications Include:

- Diels-Alder Reactions: It is used as a dienophile in Diels-Alder reactions, for instance, in the synthesis of cis-8-hexahydroindanecarboxylic acid by reacting with butadiene.[3][4]
- Asymmetric Synthesis: The molecule is utilized in enantioselective 1,3-dipolar cycloadditions involving diazoacetates.[4]
- Heterocyclic Chemistry: It is a precursor in the solid-phase synthesis of substituted indolines.
- Anticonvulsant Research: 1-Cyclopentenecarboxylic acid was evaluated as a potentially
 effective anticonvulsant during the Anticonvulsant Screening Program (ASP) of the
 Antiepileptic Drug Development Program.[3][4]
- Anti-inflammatory Agent: Research has indicated that it possesses anti-inflammatory properties.



 Receptor Antagonist Development: It can be used to develop antagonists for A1- and A2adenosine receptors.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key applications of **1-Cyclopentenecarboxylic acid**.

Protocol 1: Diels-Alder Reaction with an In-Situ Generated Diene (Representative)

This protocol is based on established procedures for Diels-Alder reactions involving a diene generated in situ and a dienophile like **1-Cyclopentenecarboxylic acid**. This method is analogous to the reaction between **1-Cyclopentenecarboxylic acid** and butadiene.

Objective: To synthesize a cyclohexene derivative via a [4+2] cycloaddition.

Materials:

- 1-Cyclopentenecarboxylic acid (dienophile)
- 3-Sulfolene (butadiene precursor)
- Xylene (solvent)
- · Boiling stones
- Round-bottomed flask (25-mL)
- · Water-cooled condenser
- · Heating mantle
- Gas trap

Procedure:

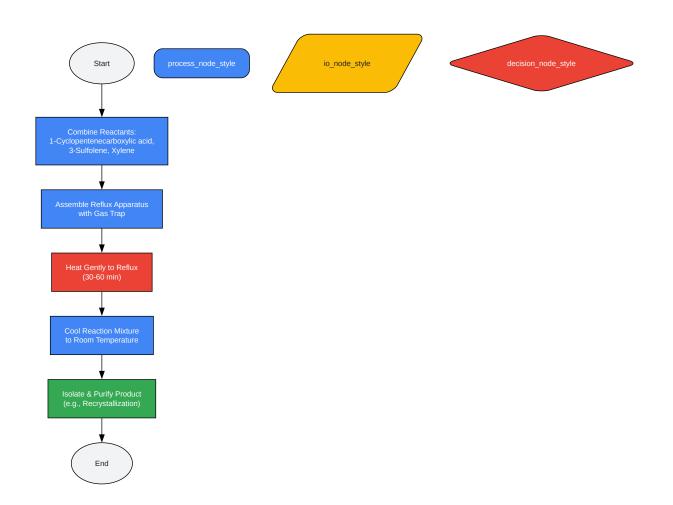
Foundational & Exploratory





- In a 25-mL round-bottomed flask, combine 1.0 equivalent of **1-Cyclopentenecarboxylic acid**, 1.2 equivalents of 3-sulfolene, and an appropriate volume of xylene to act as a solvent.
- Add a boiling stone to the flask to ensure smooth boiling.
- Fit the flask with a water-cooled condenser. To safely manage the sulfur dioxide gas released during the reaction, place a gas trap at the top of the condenser.
- Gently heat the mixture using a heating mantle. 3-Sulfolene thermally decomposes to generate 1,3-butadiene in situ.
- Once the solids have dissolved, continue to heat the mixture at a gentle reflux for approximately 30-60 minutes to allow the Diels-Alder reaction to proceed to completion.
- After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.
- The resulting product, a substituted cyclohexene carboxylic acid, can then be isolated and purified using standard techniques such as recrystallization or column chromatography.





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Workflow for a representative Diels-Alder reaction.



Protocol 2: Screening for Anticonvulsant Activity (General Methodology)

This outlines a standard preclinical screening protocol used to evaluate the anticonvulsant potential of compounds like **1-Cyclopentenecarboxylic acid**, primarily using the pentylenetetrazole (PTZ) induced seizure model in mice.

Objective: To determine if the test compound can prevent or delay the onset of chemically induced seizures.

Materials:

- 1-Cyclopentenecarboxylic acid
- Vehicle (e.g., saline with DMSO)
- Pentylenetetrazole (PTZ)
- Male Swiss mice (or other appropriate strain)
- Syringes for intraperitoneal (i.p.) injection
- Observation chambers
- Timer

Procedure:

- Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment to acclimate them to laboratory conditions.
- Compound Preparation: Dissolve 1-Cyclopentenecarboxylic acid in a suitable vehicle to achieve the desired concentrations for injection.
- Dosing: Divide the animals into groups (e.g., control group and several test groups receiving different doses of the compound). Administer the test compound or the vehicle to the respective groups via intraperitoneal (i.p.) injection.



- Seizure Induction: After a specific pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.) to all animals.
- Observation: Immediately place each mouse in an individual observation chamber and monitor for the onset of seizure activity (e.g., myoclonic jerks, generalized clonic seizures) for a set period (e.g., 30 minutes).
- Data Collection: Record the latency (time to onset) of the first seizure and the incidence (presence or absence) of seizures in each group.
- Analysis: Statistically compare the results from the test groups to the control group to determine if the compound provided significant protection against PTZ-induced seizures. The dose that protects 50% of the animals (ED₅₀) can be calculated.

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